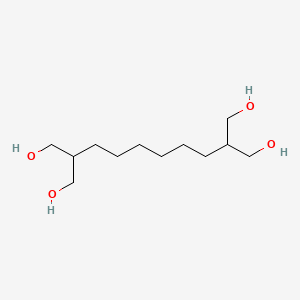![molecular formula C15H14N2O4 B11714604 2-Hydroxy-N'-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11714604.png)
2-Hydroxy-N'-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their versatile biological activities and are often used in various scientific research applications. This compound, in particular, has been studied for its potential use as a corrosion inhibitor and its biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide has been explored for various scientific research applications:
Wirkmechanismus
The mechanism by which 2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide exerts its effects involves its interaction with metal surfaces and biological targets. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . In biological systems, its antimicrobial and antioxidant activities are attributed to its ability to interact with cellular components and neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Similar in structure and used as a corrosion inhibitor.
2-Hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide: Known for its anticancer activity.
Uniqueness
2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activities. Its dual role as a corrosion inhibitor and a biologically active compound makes it particularly valuable in both industrial and scientific research contexts.
Eigenschaften
Molekularformel |
C15H14N2O4 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
2-hydroxy-N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-11-6-7-13(18)10(8-11)9-16-17-15(20)12-4-2-3-5-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9- |
InChI-Schlüssel |
QFEJLWCLQWGNOQ-SXGWCWSVSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)O)/C=N\NC(=O)C2=CC=CC=C2O |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
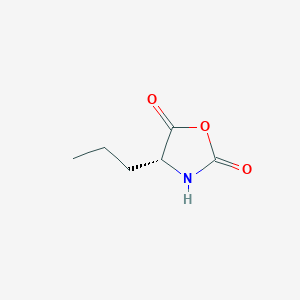
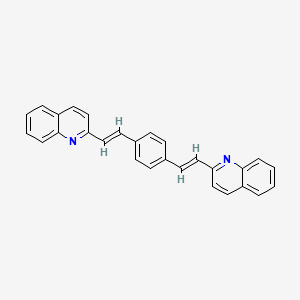
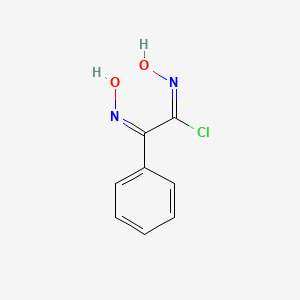

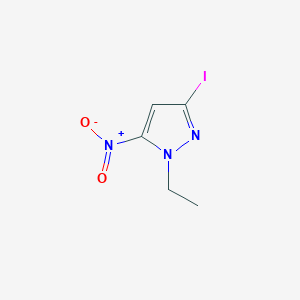
![3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)
![2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol](/img/structure/B11714565.png)

![(E)-N-{1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714573.png)
![4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride](/img/structure/B11714581.png)
![(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B11714589.png)
